

# Epilactose: A Toxicological and Safety Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Epilactose |           |  |  |  |  |
| Cat. No.:            | B1140007   | Get Quote |  |  |  |  |

An In-depth Technical Guide

**Epilactose**, a rare disaccharide and an epimer of lactose, has garnered interest for its potential prebiotic properties. As a novel ingredient, a thorough evaluation of its toxicological profile is paramount for its consideration in food and pharmaceutical applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety of **epilactose**, drawing from available preclinical studies. Due to the limited direct toxicological data on **epilactose**, this guide also incorporates safety information on the structurally similar disaccharide, lactulose, and outlines standard toxicological testing protocols relevant to novel food ingredients.

### Current Understanding of Epilactose Safety: Preclinical Evidence

To date, the safety assessment of **epilactose** has primarily been inferred from studies investigating its biological effects as a prebiotic in animal models. These studies, while not designed as classical toxicology assessments, provide valuable insights into the physiological response to **epilactose** consumption.

## Prebiotic Effects and Physiological Responses in Rodents







Studies in Wistar-ST and Sprague-Dawley rats have demonstrated that dietary supplementation with **epilactose** leads to several physiological changes consistent with prebiotic activity. These include increased cecal wall weight, a decrease in the pH of cecal contents, and a proliferation of beneficial gut bacteria such as Lactobacilli and Bifidobacterium[1][2][3]. Notably, these studies did not report any adverse effects associated with **epilactose** administration.

One study found that oral administration of **epilactose** did not elevate plasma glucose concentrations in ddY mice, suggesting it is a non-digestible carbohydrate[1][2]. Furthermore, research indicates that **epilactose** can enhance the absorption of minerals like calcium and iron, particularly in post-gastrectomy rat models, and may have a beneficial impact on serum lipid metabolism[4][5].

Table 1: Summary of Preclinical Studies on the Biological Effects of **Epilactose** 



| Species/Strain                             | Dosage           | Duration      | Key Findings                                                                                                                               | Reference |
|--------------------------------------------|------------------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Wistar-ST rats                             | 4.5% in diet     | Not specified | Increased cecal wall weight, decreased cecal pH, increased Lactobacilli and Bifidobacteria. No observed proliferation of harmful bacteria. | [1][2]    |
| ddY mice                                   | 0.15 mmol (oral) | Single dose   | Did not elevate plasma glucose concentration.                                                                                              | [1][2]    |
| Wistar-ST rats                             | Not specified    | Not specified | Increased absorption of calcium and magnesium; lower plasma total and non- HDL cholesterol.                                                | [4]       |
| Sprague-Dawley<br>rats<br>(gastrectomized) | 50 g/kg in diet  | 30 days       | Restored intestinal calcium and iron absorption; improved bone strength and hemoglobin concentration.                                      | [5]       |

# Experimental Protocol: In Vivo Prebiotic Effects Assessment in Rats

The following methodology is a synthesis of the experimental designs reported in studies investigating the prebiotic properties of **epilactose**[1][2][4][5].

#### Foundational & Exploratory



- Animal Model: Male Wistar-ST or Sprague-Dawley rats.
- Acclimatization: Animals are housed in a controlled environment and acclimatized for a week before the experiment.
- Dietary Groups:
  - Control group: Fed a basal diet.
  - Epilactose group: Fed the basal diet supplemented with a specified percentage of epilactose (e.g., 4.5% or 50 g/kg).
  - Positive control group (optional): Fed the basal diet supplemented with a known prebiotic like fructooligosaccharide.
- Administration: The test diets are provided ad libitum for a defined period (e.g., 30 days).
- Parameters Monitored:
  - Daily food intake and weekly body weight.
  - At the end of the study, animals are euthanized, and cecal contents and tissues are collected.
  - Microbiological Analysis: Cecal contents are analyzed for bacterial populations (e.g., total anaerobes, Lactobacilli, Bifidobacteria) using culture-based methods or real-time PCR.
     16S rRNA gene sequencing can be used for a more comprehensive analysis of the microbiota.
  - Biochemical Analysis: Cecal pH is measured. Short-chain fatty acid (SCFA) concentrations in the cecum are determined by gas chromatography.
  - Physiological Parameters: Blood samples are collected for analysis of glucose and lipid profiles. Mineral absorption can be assessed through balance studies or analysis of bone mineral content.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.





Click to download full resolution via product page

Experimental workflow for assessing the prebiotic effects of epilactose in a rat model.

#### **Comparative Toxicological Data: Lactulose**

Given the structural similarity between **epilactose** and lactulose, the toxicological data for lactulose can serve as a preliminary reference for the safety assessment of **epilactose**. Lactulose has a long history of use as a laxative and for the treatment of hepatic encephalopathy[6][7].

Table 2: Summary of Toxicological Data for Lactulose



| Study Type                           | Species               | Route          | Results                                                                                      | Reference |
|--------------------------------------|-----------------------|----------------|----------------------------------------------------------------------------------------------|-----------|
| Acute Toxicity (LD50)                | Rat                   | Oral           | >30 mL/kg                                                                                    | [8][9]    |
| Acute Toxicity (LD50)                | Mouse                 | Oral           | 48.8 mL/kg                                                                                   | [8][9]    |
| Subchronic<br>Toxicity (21<br>weeks) | Rat                   | Oral (in diet) | No treatment-<br>related toxicity<br>observed at<br>supplementation<br>levels up to 5%.      | [10][11]  |
| Genotoxicity<br>(Comet Assay)        | Rat                   | Oral           | Offered a degree of protection from the genotoxic effects of a known colon carcinogen (DMH). | [12]      |
| Carcinogenicity/<br>Mutagenicity     | Not specified         | Not specified  | Information on long-term mutagenic or carcinogenic potential is not available.               | [9]       |
| Reproductive<br>Toxicity             | Rat, Mouse,<br>Rabbit | Oral           | No evidence of impaired fertility.                                                           | [8]       |

### Standard Toxicological Studies for Novel Food Ingredients

In the absence of a complete toxicological profile for **epilactose**, this section outlines the standard battery of tests typically required for the safety assessment of novel food ingredients, based on guidelines from regulatory bodies like the OECD and FDA[13][14][15].



#### **Acute Oral Toxicity**

- Objective: To determine the short-term toxicity of a single high dose of a substance.
- Guideline: OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure)[16].
- Methodology:
  - Animal Model: Typically rats, one sex (usually females).
  - Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This sequential dosing minimizes the number of animals required.
  - Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals. Observations of clinical signs of toxicity are also recorded.

#### **Subchronic Oral Toxicity (90-day study)**

- Objective: To evaluate the adverse effects of repeated exposure to a substance over a 90day period.
- Guideline: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
- Methodology:
  - Animal Model: Rats are the preferred species.
  - Dose Groups: At least three dose levels and a concurrent control group.
  - Administration: The test substance is administered daily in the diet or by gavage for 90 days.
  - Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, ophthalmological examination, hematology, clinical biochemistry, urinalysis,



and, at termination, gross necropsy, organ weights, and histopathological examination of tissues.

• Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

#### Genotoxicity

A battery of in vitro and in vivo tests is required to assess the potential of a substance to cause genetic damage.

- Bacterial Reverse Mutation Test (Ames Test):
  - Objective: To detect gene mutations (point mutations).
  - Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
  - Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the
    test substance with and without a metabolic activation system (S9 mix). If the substance is
    mutagenic, it will cause the bacteria to revert to a state where they can synthesize their
    own histidine and thus grow on a histidine-free medium.
- In Vitro Mammalian Chromosomal Aberration Test:
  - Objective: To detect structural chromosome damage in mammalian cells.
  - Guideline: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).
  - Methodology: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- In Vivo Mammalian Erythrocyte Micronucleus Test:
  - Objective: To detect chromosome damage in vivo.
  - Guideline: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).



Methodology: The test substance is administered to rodents (usually mice or rats). Bone
marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the
presence of micronuclei, which are small nuclei that form from chromosome fragments or
whole chromosomes that were not incorporated into the main nucleus during cell division.



Click to download full resolution via product page

A tiered approach to genotoxicity testing.

#### Signaling Pathways and Logical Relationships

The primary biological activity of **epilactose** identified to date is its role as a prebiotic, influencing the composition and metabolic activity of the gut microbiota. The downstream effects are mediated by the products of bacterial fermentation, principally short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.





Click to download full resolution via product page

Metabolic pathway of **epilactose** as a prebiotic.

#### **Conclusion and Future Directions**

The available evidence suggests that **epilactose** is well-tolerated in animal models at the doses tested and exhibits promising prebiotic effects. However, a comprehensive toxicological evaluation according to international guidelines is currently lacking. To fully establish the safety profile of **epilactose** for its intended uses in food and pharmaceuticals, a complete battery of toxicological studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, is necessary. The data on lactulose provides a useful preliminary benchmark, suggesting a low order of toxicity. For researchers and drug development professionals, the path forward for **epilactose** will require rigorous safety testing to complement the encouraging data on its biological activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Prebiotic properties of epilactose PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of epilactose on calcium absorption and serum lipid metabolism in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingestion of epilactose, a non-digestible disaccharide, improves postgastrectomy osteopenia and anemia in rats through the promotion of intestinal calcium and iron absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose Wikipedia [en.wikipedia.org]
- 7. Lactulose Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. medcentral.com [medcentral.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sub chronic toxicity studies of lactulose in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of lactulose on DNA damage induced by DMH in the colon of human flora-associated rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 14. Guidelines for the Safety Assessment of Novel Foods Canada.ca [canada.ca]
- 15. fda.gov [fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Epilactose: A Toxicological and Safety Review for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140007#toxicological-studies-and-safety-of-epilactose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com